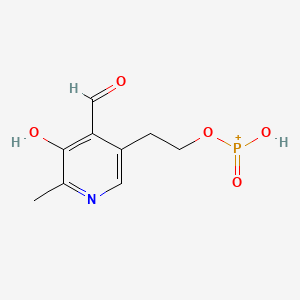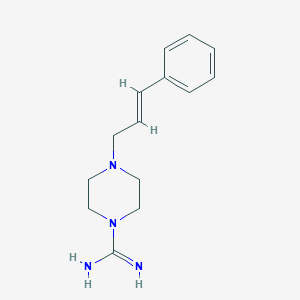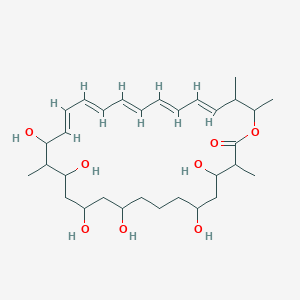
2,6-Di(1H-pyrazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which consists of a pyridine ring substituted at the 2 and 6 positions with pyrazolyl groups. This configuration allows it to act as a versatile ligand, forming stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-pyrazol-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2,6-dichloropyridine+2pyrazoleK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
化学反应分析
Types of Reactions: 2,6-Di(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as iron, cobalt, and zinc.
Redox Reactions: Can participate in redox reactions when coordinated with redox-active metals.
Substitution Reactions: The pyrazolyl groups can be further functionalized through substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like FeCl₂, CoCl₂, and ZnCl₂ in solvents such as methanol or acetonitrile.
Redox Reactions: Often require redox-active metals and appropriate reducing or oxidizing agents.
Substitution Reactions: Utilize electrophiles or nucleophiles under controlled conditions.
Major Products:
Coordination Complexes: Such as [Fe(this compound)₂]²⁺.
Functionalized Derivatives: Depending on the substituents introduced during substitution reactions.
科学研究应用
2,6-Di(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Di(1H-pyrazol-3-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and stability. The compound can act as a chelating ligand, forming stable five-membered rings with metal ions, which enhances the overall stability of the complex . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
相似化合物的比较
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole rings instead of pyrazole.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Differing in the position of the nitrogen atoms in the pyrazole rings.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains triazole rings instead of pyrazole.
Uniqueness: 2,6-Di(1H-pyrazol-3-yl)pyridine is unique due to its specific electronic and steric properties, which make it an excellent ligand for forming stable metal complexes. Its ability to undergo various chemical reactions and form diverse coordination complexes sets it apart from similar compounds .
属性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2,6-bis(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-8(10-4-6-12-15-10)14-9(3-1)11-5-7-13-16-11/h1-7H,(H,12,15)(H,13,16) |
InChI 键 |
WEHSLQMKHNECMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=CC=NN2)C3=CC=NN3 |
同义词 |
2,6-bis(pyrazol-3-yl)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)
![N-(3-methylphenyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinamine](/img/structure/B1232946.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1232948.png)







![(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1232962.png)


